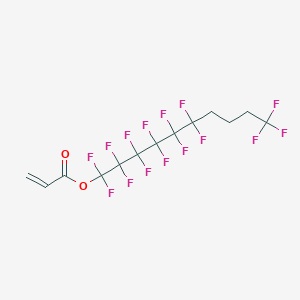
1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. It is used in various industrial applications due to its resistance to solvents, acids, and bases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate typically involves the esterification of pentadecafluorodecanol with prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and high-performance liquid chromatography (HPLC) is common to achieve high purity levels required for specific applications.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles and nucleophiles.
Polymerization: The compound can undergo polymerization to form fluorinated polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace fluorine atoms with iodine.
Addition Reactions: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation of the double bond.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate polymerization.
Major Products Formed
Substitution Reactions: Products with different halogen atoms or other functional groups.
Addition Reactions: Saturated compounds with added functional groups.
Polymerization: High molecular weight fluorinated polymers.
Aplicaciones Científicas De Investigación
1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers and copolymers.
Biology: Employed in the development of fluorinated surfactants for biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of non-stick coatings, lubricants, and water-repellent materials.
Mecanismo De Acción
The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate is primarily based on its fluorinated structure. The multiple fluorine atoms create a highly hydrophobic surface, which can interact with various molecular targets through van der Waals forces and hydrophobic interactions. This property is exploited in applications such as non-stick coatings and water-repellent materials.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Heptadecafluoroheptyl acrylate
- 1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-Pentadecafluorooctyl methacrylate
- 1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Tridecafluorononyl acrylate
Uniqueness
1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate is unique due to its specific chain length and the presence of a prop-2-enoate moiety. This structure provides a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications. Its ability to undergo polymerization and form stable polymers further distinguishes it from other similar compounds.
Propiedades
Número CAS |
252669-70-8 |
|---|---|
Fórmula molecular |
C13H9F15O2 |
Peso molecular |
482.18 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-pentadecafluorodecyl prop-2-enoate |
InChI |
InChI=1S/C13H9F15O2/c1-2-6(29)30-13(27,28)12(25,26)11(23,24)10(21,22)9(19,20)7(14,15)4-3-5-8(16,17)18/h2H,1,3-5H2 |
Clave InChI |
WPZDRVMXANVDEQ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OC(C(C(C(C(C(CCCC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14238946.png)
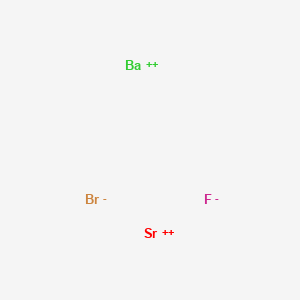
![2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-1-carboxylate](/img/structure/B14238953.png)

![Trimethoxy[3-(4-methylphenyl)propyl]silane](/img/structure/B14238968.png)
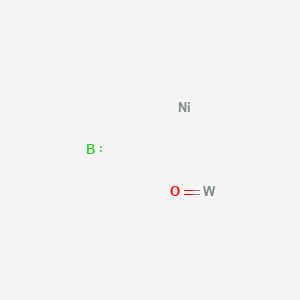

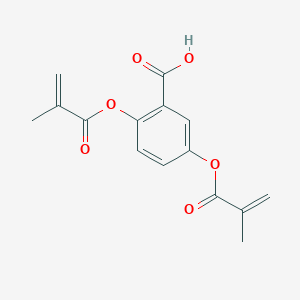
![3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine](/img/structure/B14238993.png)
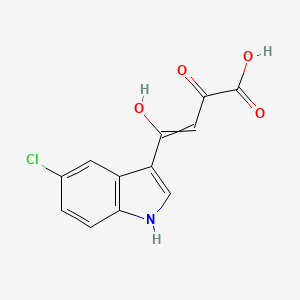
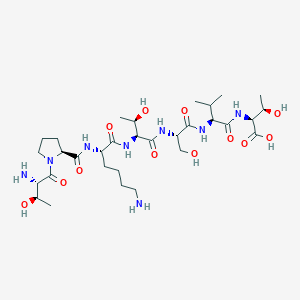
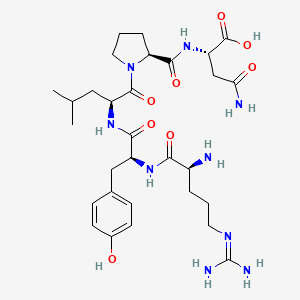
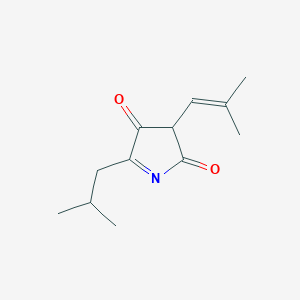
![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239033.png)
